
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known route for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups like tert-butyl carbamate is crucial in large-scale synthesis to ensure the stability of intermediate compounds .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like bromine (Br₂) or iodine (I₂).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: Br₂, I₂
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound used as a protecting group for amines.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . The presence of the cyano and fluoro groups enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C15H17FN4O2 |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-3-cyano-5-fluoro-1H-indol-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2/c1-15(2,3)22-14(21)20(4)11-6-8(16)5-9-10(7-17)13(18)19-12(9)11/h5-6,19H,18H2,1-4H3 |
InChI Key |
VARHTVWSJWDTKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC(=C2C#N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


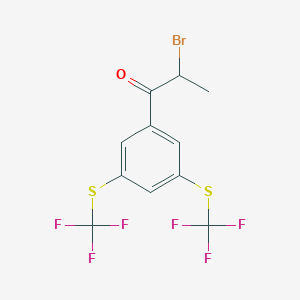


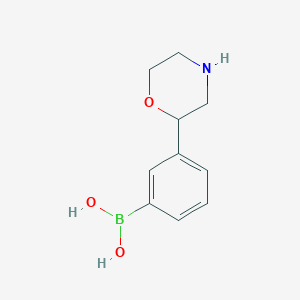


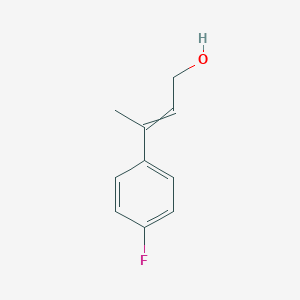
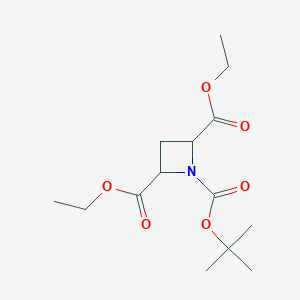
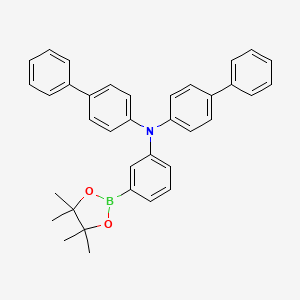
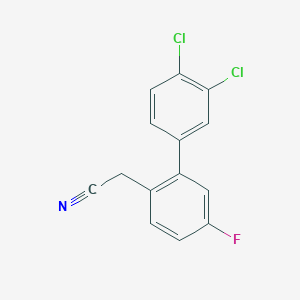
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
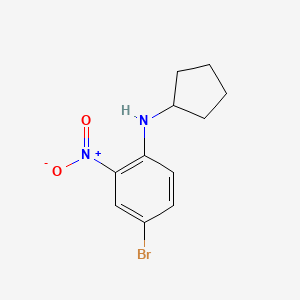
![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)
